4-Hydroxy Duloxetine is a key metabolite of Duloxetine, a dual serotonin and norepinephrine reuptake inhibitor. [] It is primarily generated through hepatic metabolism of Duloxetine, specifically via oxidation of the naphthyl ring at the 4-position. [, ] This metabolite plays a crucial role in understanding the metabolic fate of Duloxetine and is often used as a marker for Duloxetine metabolism in various scientific studies.
4-Hydroxy Duloxetine is a significant metabolite of Duloxetine, a serotonin and norepinephrine reuptake inhibitor used primarily in the treatment of major depressive disorder and generalized anxiety disorder. This compound is formed through the metabolic process of Duloxetine in the liver, where it undergoes hydroxylation. Understanding the characteristics, synthesis, and applications of 4-Hydroxy Duloxetine is crucial for pharmacological research and development.
4-Hydroxy Duloxetine is derived from Duloxetine, which is chemically known as (S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine hydrochloride. The primary source of this compound is the metabolic conversion of Duloxetine in biological systems, particularly in humans and animals, where it is identified as one of the major metabolites present in plasma and urine samples .
4-Hydroxy Duloxetine falls under the classification of pharmaceutical metabolites. It is categorized as a secondary amine and belongs to the thienyl class of compounds. Its structural classification aligns with other phenolic compounds that exhibit potential biological activity.
The synthesis of 4-Hydroxy Duloxetine can be approached through various chemical methodologies, primarily focusing on the hydroxylation of Duloxetine. One common method involves using liver microsomes or specific cytochrome P450 enzymes that facilitate the introduction of a hydroxyl group at the para position of the aromatic ring .
In laboratory settings, high-performance liquid chromatography (HPLC) is often employed to analyze and quantify 4-Hydroxy Duloxetine. The reverse-phase HPLC method utilizes a C18 column with a mobile phase consisting of methanol and phosphate buffer, allowing for effective separation and identification of this metabolite alongside its parent compound .
The molecular structure of 4-Hydroxy Duloxetine can be represented as follows:
The structure features a hydroxyl group (-OH) attached to the aromatic ring, which significantly influences its pharmacokinetic properties compared to Duloxetine.
The structural characterization can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide detailed insights into its molecular framework and confirm its identity as a metabolite of Duloxetine .
4-Hydroxy Duloxetine participates in various biochemical reactions, primarily involving conjugation processes such as glucuronidation or sulfation. These reactions facilitate its excretion from the body and are critical for understanding its pharmacokinetics.
The metabolic pathways often involve enzyme-mediated reactions where UDP-glucuronosyltransferases play a significant role in the conjugation processes . The characterization of these reactions can be achieved through HPLC coupled with tandem mass spectrometry, enabling precise quantification in biological samples.
Relevant analyses include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide insights into thermal stability and decomposition behavior .
4-Hydroxy Duloxetine has several applications in scientific research:
Research continues to explore its implications in therapeutic efficacy and safety profiles, making it an important subject in pharmaceutical sciences .
4-Hydroxy Duloxetine (4-HD), chemically designated as 4-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-1-naphthalenol, is a major oxidative metabolite of the antidepressant duloxetine. Its molecular formula is C₁₈H₁₉NO₂S, with a molecular weight of 313.41 g/mol [1] [9]. The compound retains the (S)-stereochemical configuration at the chiral center (C3 position) of the propanamine side chain, identical to the parent duloxetine molecule. This stereospecificity is critical for its biochemical interactions, as evidenced by enzymatic studies showing that carbonyl reductases selectively produce the (S)-enantiomer with >99.9% enantiomeric excess (ee) [7]. The naphthalene ring features a hydroxyl group at the 4-position, distinguishing it structurally from duloxetine.
Table 1: Molecular Properties of 4-Hydroxy Duloxetine
Property | Value |
---|---|
CAS Number | 662149-13-5 |
Molecular Formula | C₁₈H₁₉NO₂S |
Molecular Weight | 313.41 g/mol |
Exact Mass | 313.1136 Da |
Stereochemistry | (S)-configuration at C3 |
IUPAC Name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol |
4-Hydroxy Duloxetine exhibits moderate lipophilicity, though less than duloxetine (log P ≈ 1.2 vs. 2.6), due to the polar hydroxyl group. This modification enhances water solubility, facilitating urinary excretion [1] [3]. The compound demonstrates pH-dependent stability: it is susceptible to oxidative degradation under acidic conditions but remains stable in neutral buffers. Isotope-labeled studies (e.g., 4-Hydroxy Duloxetine-d₃) confirm that deuterium substitution at exchangeable sites improves metabolic stability, reducing hydrogen-deuterium exchange rates in biological matrices [4]. The phenolic hydroxyl group confers mild acidity (pKa ~10.1), enabling conjugate formation via glucuronidation or sulfation in vivo [3] [9].
The synthesis of enantiopure 4-HD leverages biocatalytic strategies. Key steps include:
Table 2: Enzymatic Reduction Efficiency for 4-HD Synthesis
Parameter | Value |
---|---|
Biocatalyst | RtSCR9 carbonyl reductase |
Substrate Loading | 1000 mM |
Reaction Yield | 92.1% |
Enantiomeric Excess | >99.9% ee |
Co-factor Regeneration | NADPH/glucose dehydrogenase |
4-Hydroxy Duloxetine is pharmacologically distinct from duloxetine:
Table 3: Metabolic and Functional Comparison with Duloxetine
Property | 4-Hydroxy Duloxetine | Duloxetine |
---|---|---|
Primary Enzymes | CYP1A2, CYP2D6 | CYP1A2, CYP2D6 |
Urinary Excretion | ~25% of metabolites | <1% unchanged |
Protein Binding | >90% (albumin/α1-glycoprotein) | >95% |
Neurotransmitter | Modulates receptor activity | Potent reuptake inhibitor |
Half-life | Not fully characterized | 12 hours (mean) |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3